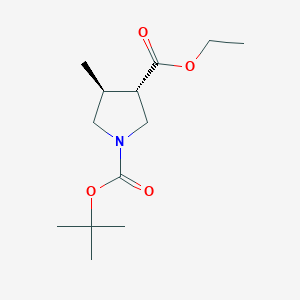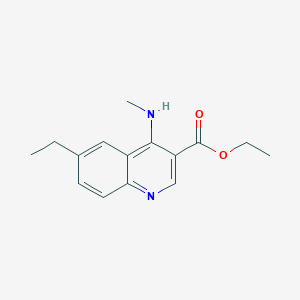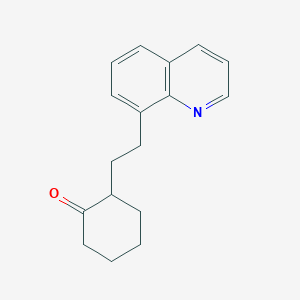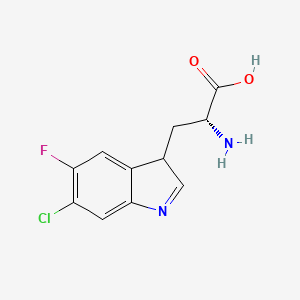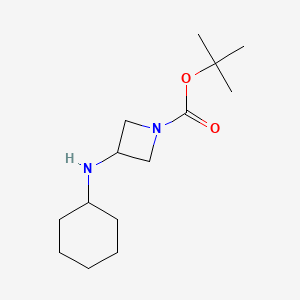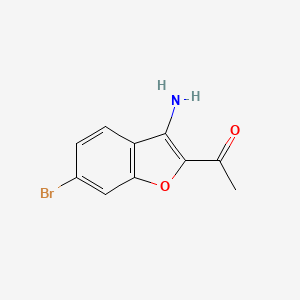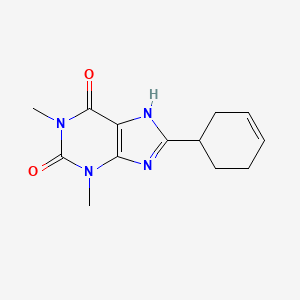
tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system with a carbamate group attached to it
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate typically involves the reaction of quinoline derivatives with tert-butyl carbamate. One common method includes the condensation of 2-oxo-1H-quinoline-4-carbaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form quinoline derivatives with reduced functional groups.
Substitution: It can participate in substitution reactions, where the carbamate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
Comparison:
- tert-Butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate is unique due to its specific quinoline ring structure, which imparts distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions.
- Its potential applications in medicinal chemistry and materials science may also differ, highlighting its uniqueness in these fields.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-8-12(17)15-10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3,(H,15,17) |
InChIキー |
KQPBYWMOKMHWQH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N=C1CC(=O)NC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


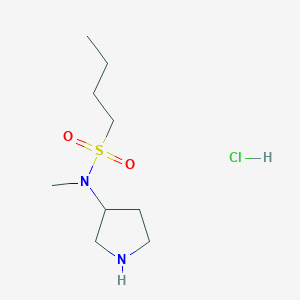


![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)


